Carsatrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N6OS/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBZLFCXNSKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869724 | |
| Record name | Carsatrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125363-87-3 | |
| Record name | Carsatrin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125363873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carsatrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARSATRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E3S34L69I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Carsatrin S Biological Activity
Molecular Interaction with Cardiac Ion Channels
Cardiac ion channels play a critical role in the generation and propagation of action potentials in the heart. Modulation of these channels by pharmacological agents can significantly impact cardiac function. Research indicates that Carsatrin interacts with both sodium and potassium channels present in cardiac tissue.
Modulation of Cardiac Sodium Channel (I(Na)) Kinetics
The cardiac sodium channel (Naᵥ1.5) is responsible for the rapid depolarization phase of the cardiac action potential. Its kinetic properties, including activation, inactivation, and recovery from inactivation, are crucial for normal electrical activity. Studies suggest that this compound modulates the kinetics of the cardiac sodium channel, exhibiting effects analogous to those of the prototypic agent DPI 201-106 molaid.commolaid.com.
Research indicates that compounds analogous to this compound, such as DPI 201-106, can reduce peak sodium current amplitudes nih.gov. Furthermore, these agents have been observed to slow the decay rate of the sodium current, suggesting an alteration in the channel's inactivation process nih.gov.
Table 1: Observed Effects on Cardiac Sodium Channel Peak Current and Decay Rate (Based on Analogy to DPI 201-106)
| Parameter | Effect Observed (Analogous to DPI 201-106) |
| Peak I(Na) Current | Reduction |
| I(Na) Decay Rate | Slowing |
A notable effect observed with agents analogous to this compound, such as DPI 201-106, is the induction of a steady-state sodium current nih.gov. This suggests that the compound can prevent complete inactivation of a fraction of sodium channels, leading to a persistent inward current during the plateau phase of the action potential.
Compounds analogous to this compound have been shown to significantly influence the inactivation and recovery from inactivation of the cardiac sodium channel nih.gov. Specifically, these agents can slow and/or remove sodium current inactivation nih.gov. This modulation of inactivation kinetics contributes to the observed effects on decay rates and the induction of steady-state current.
Induction of Steady-State Current
Assessment of Potassium Channel (I(K)) Interactions
Potassium channels play a vital role in the repolarization of the cardiac action potential. The delayed rectifier potassium current (I(K)) is a major contributor to this process and consists of two main components: the rapid component (I(Kr)) and the slow component (I(Ks)).
Information suggests that this compound succinate (B1194679), a salt form of this compound, may have potential interactions with the rapid component of the delayed rectifier potassium current (I(Kr)) targetmol.com. The I(Kr) channel, encoded by the hERG gene, is particularly important as its block is a common mechanism for drug-induced QT interval prolongation and potential proarrhythmia criver.com. While a potential interaction with I(Kr) has been noted for this compound succinate targetmol.com, detailed research findings specifically on this compound's effects on the kinetics and amplitude of both I(Kr) and the slow component (I(Ks)) were not extensively available in the consulted literature.
Table 2: Potential Interaction with Cardiac Potassium Channel Component
Downstream Cellular Signaling in Positive Inotropy
The positive inotropic effects of agents like this compound are often linked to their ability to modulate intracellular calcium concentrations in cardiac myocytes. Increased availability of intracellular calcium for binding to contractile proteins enhances myocardial contractility. While various mechanisms can lead to increased intracellular calcium, including altering the Na+/Ca2+ exchange pump, this compound's primary influence appears to stem from its effects on sodium channel kinetics. nih.gov
Intracellular Sodium Accumulation and Na+/Ca2+ Exchange
Research indicates that this compound affects the kinetics of the cardiac sodium channel, specifically by increasing peak sodium current (I(Na)) and slowing the rate of I(Na) decay. nih.gov This leads to a sustained or steady-state sodium influx. nih.gov The prolongation of sodium influx and the resulting increase in intracellular sodium concentration are hypothesized to play a crucial role in mediating this compound's positive inotropic effects. nih.gov
The increased intracellular sodium concentration affects the activity of the sodium-calcium exchanger (NCX). The NCX is a membrane protein that typically extrudes intracellular calcium in exchange for extracellular sodium, contributing to the regulation of intracellular calcium homeostasis. The driving force for the NCX is the electrochemical gradient of sodium across the cell membrane. When intracellular sodium concentration rises, the sodium gradient across the sarcolemma is reduced. This diminished gradient can reduce the outward movement of calcium via the NCX or, under certain conditions, even reverse the exchanger's direction, leading to a net influx of calcium into the cell. The resulting accumulation of intracellular calcium provides more calcium for release from the sarcoplasmic reticulum during excitation-contraction coupling, thereby increasing the force of contraction and contributing to the observed positive inotropic effect of this compound. nih.gov
Stereochemical Determinants of Pharmacological Response
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence a compound's pharmacological properties, including its potency and interaction with biological targets. This compound exists as a racemate, a mixture of two enantiomers: (S)-Carsatrin and (R)-Carsatrin. Investigations into the individual enantiomers have revealed notable differences in their activity, highlighting the stereochemical determinants of this compound's pharmacological response. nih.gov
Comparative Analysis of Enantiomeric Activity ((S)- and (R)-Carsatrin)
Comparative studies of the racemic this compound and its separated enantiomers, (S)-Carsatrin and (R)-Carsatrin (referred to as RWJ 24517 and its enantiomers in some studies), have demonstrated that the (S)-enantiomer is primarily responsible for the characteristic effects on cardiac sodium channels and the resulting positive inotropy. nih.gov
The (S)-enantiomer exhibits a more pronounced effect on peak I(Na) and significantly slows the rate of I(Na) decay, leading to a substantial steady-state current, similar to the effect observed with the racemic mixture. nih.gov It increases the slow time constant for I(Na) decay and enhances the proportion of current decaying at this slow rate. nih.gov These actions of the (S)-stereoisomer to slow inactivation and prolong sodium influx are considered key contributors to the positive inotropic effects. nih.gov
In contrast, the (R)-enantiomer shows considerably less activity on cardiac sodium channels. It does not induce a significant steady-state component of I(Na) and does not increase peak I(Na) at concentrations where the racemate and the (S)-enantiomer are effective. nih.gov Furthermore, the (R)-enantiomer demonstrates minimal use-dependent reduction of I(Na) and has negligible effects on the rates of inactivation or recovery from inactivation. nih.gov
The data below summarizes the comparative effects of this compound and its enantiomers on cardiac sodium current kinetics:
| Compound | Effect on Peak I(Na) | Effect on I(Na) Decay Rate | Steady-State I(Na) Component | Effect on Slow Time Constant of Decay | Use-Dependent I(Na) Reduction |
| This compound (Racemate) | Increased | Slowed | Large | Increased | Present |
| (S)-Carsatrin | Increased | Slowed | Large | Increased | Present |
| (R)-Carsatrin | Little/No Effect | Little/No Effect | Absent | Little/No Effect | Little/No Effect |
This comparative analysis clearly indicates that the pharmacological activity of racemic this compound on cardiac sodium channels and its subsequent positive inotropic effects are predominantly attributable to the (S)-enantiomer. nih.gov The (R)-enantiomer appears to be significantly less potent in modulating these specific ion channel kinetics. nih.gov
Synthetic Strategies and Structure Activity Relationship Sar Studies
Rational Design of Purine-Based Cardiotonic Agents
The rational design process for Carsatrin and its analogs centered on developing novel selective positive inotropes. This involved the strategic modification of a core purine (B94841) scaffold to enhance desired pharmacological properties. nih.govacs.orglookchem.com
Scaffold Exploration: Purine Derivatives
Purine derivatives served as the foundational scaffold for the synthesis of this compound and related compounds. A diverse series of these derivatives was prepared and subsequently evaluated for their selective inotropic activity both in vitro and in vivo. nih.govacs.orglookchem.com The purine ring system is a versatile heterocyclic structure, widely recognized in medicinal chemistry for its presence in numerous biologically active molecules and its utility as a scaffold for drug design. nih.govmdpi.comtubitak.gov.trresearchgate.netnih.gov
Comparative Analysis of Heteroatom Linkages (Thioether vs. Oxygen/Nitrogen Isosteres)
A crucial aspect of the SAR studies involved the comparative analysis of different heteroatom linkages within the molecular structure. Specifically, researchers investigated the impact of thioether linkages versus oxygen and nitrogen isosteres on the cardiotonic activity. The findings demonstrated that thioether-linked derivatives exhibited superior activity compared to their oxygen and nitrogen counterparts. nih.govacs.orglookchem.comresearchgate.net This highlights the critical role of the sulfur atom in optimizing the potency of these compounds.
Table 1: Comparative Potency of Heteroatom Linkages in Purine Derivatives (Note: This table represents a conceptual display of data that would typically be interactive in a dynamic research interface, allowing for sorting and filtering based on linkage type and relative potency.)
| Linkage Type | Relative Potency (Illustrative) | Key Finding | Source |
| Thioether | High | Superior inotropic activity | nih.govacs.orglookchem.comresearchgate.net |
| Oxygen Isostere | Low to Moderate | Less potent than thioether | nih.govacs.orglookchem.comresearchgate.net |
| Nitrogen Isostere | Low to Moderate | Less potent than thioether | nih.govacs.orglookchem.comresearchgate.net |
Elucidation of Structural Modulators of Potency
The comprehensive SAR studies were instrumental in elucidating specific structural features that significantly modulated the potency of the purine-based cardiotonic agents, including this compound. nih.govacs.orglookchem.comscitoys.comctdbase.orgmolaid.com
Significance of Electron-Withdrawing Groups on the Benzhydryl Moiety
A key finding from the SAR investigations was the profound impact of electron-withdrawing groups positioned on the benzhydryl moiety of these agents. The introduction of such groups was consistently observed to increase the compound's potency. nih.govacs.orglookchem.comresearchgate.netmolaid.com This suggests that the electronic properties of the benzhydryl substituent play a critical role in the compound's interaction with its biological target, likely by influencing binding affinity or receptor interaction.
Table 2: Impact of Benzhydryl Moiety Substitution on Potency (Note: This table represents a conceptual display of data that would typically be interactive in a dynamic research interface, allowing for sorting and filtering based on group type and observed potency change.)
| Benzhydryl Moiety Substitution | Effect on Potency |
| Electron-withdrawing groups | Increased potency |
| Other substitutions (e.g., electron-donating) | Varied, generally less potent than EWG |
Optimization of Piperazine-Derived Structures
The piperazine (B1678402) subunit is a prominent feature in the chemical structure of this compound. nih.govacs.orglookchem.comscitoys.com The optimization of structures containing this moiety is a common strategy in medicinal chemistry, given its favorable properties for drug design. researchgate.netnih.gov
Advanced Synthetic Methodologies for this compound and Analogs
This compound, identified as compound 17 in early research, belongs to a class of 6-substituted purine derivatives recognized for their selective positive inotropic activity Current time information in Campbell County, US.. These compounds were investigated as potential cardiovascular agents, with this compound emerging as a promising development candidate Current time information in Campbell County, US.ctdbase.org. The synthesis of this compound and its analogs has been a key aspect of exploring their therapeutic potential and understanding the relationship between their chemical structure and biological activity.
The general synthetic strategy for preparing these purine derivatives involves multi-step processes starting from suitable purine precursors Current time information in Campbell County, US.. While the detailed step-by-step synthesis of the entire series is typically elaborated in primary research articles, the approach focuses on systematically introducing substituents at the 6-position of the purine core and modifying other parts of the molecule, such as the benzhydryl and piperazine moieties, to explore their impact on activity Current time information in Campbell County, US..
Advanced synthetic methodologies have been employed to access specific forms of this compound, including its enantiomers. One notable approach involves the use of epoxide migration (Payne rearrangement) methodology. This method has been applied to the synthesis of both enantiomers of this compound, specifically 4-[bis(4-fluorophenyl)methyl]-(α-[9H-purin-6-ylthio)methyl]-1-piperazineethanol. Epoxide migration is a versatile reaction that allows for the rearrangement of 2,3-epoxy alcohols under basic conditions, often with inversion of stereochemistry at C-2. Subsequent functionalization of the rearranged intermediate can lead to the desired chiral products. The application of this methodology is crucial for obtaining enantiomerically pure compounds, which is often necessary for detailed pharmacological evaluation and understanding stereochemistry-activity relationships.
Structure-Activity Relationship (SAR) studies have been integral to the development of this compound and its analogs. These studies aimed to define how structural modifications influence the selective inotropic activity Current time information in Campbell County, US.. Key findings from SAR investigations highlight the importance of the linker and substituents on the benzhydryl group Current time information in Campbell County, US.. For instance, thioether-linked derivatives were found to exhibit superior activity compared to their oxygen and nitrogen isosteres Current time information in Campbell County, US.. This suggests that the sulfur atom at the 6-position of the purine, connecting it to the rest of the molecule, plays a critical role in the compound's efficacy Current time information in Campbell County, US..
Furthermore, modifications to the benzhydryl moiety have a significant impact on potency. Substitution with electron-withdrawing groups on the phenyl rings of the benzhydryl group was shown to increase the inotropic potency of these agents Current time information in Campbell County, US.. These SAR findings guided the synthesis of a series of analogs with varied substituents and linkers to optimize the desired biological activity Current time information in Campbell County, US..
Studies comparing the activity of the this compound racemate (RWJ 24517) and its individual enantiomers, particularly the (S)- and (R)-forms, have provided deeper insights into the stereochemical requirements for activity. The (S)-enantiomer of RWJ 24517 demonstrated a more dramatic effect on increasing peak sodium current (I(Na)) and slowing its decay rate compared to the racemate. This suggests that the (S)-configuration is largely responsible for the observed positive inotropic effects, likely mediated through interactions with the cardiac sodium channel Current time information in Campbell County, US.. The (R)-enantiomer, in contrast, showed little to no such effects on I(Na) at similar concentrations. These findings underscore the importance of stereochemistry in the activity of this compound and highlight the value of synthetic methods that allow access to individual enantiomers for comprehensive SAR analysis.
While specific quantitative data tables detailing the synthesis yields for various steps or comprehensive comparative activity data for a large series of analogs were not extensively detailed in the provided snippets, the research clearly indicates a systematic approach to synthesis and SAR. The focus on modifying the linker (thioether vs. oxygen/nitrogen) and the electronic properties of the benzhydryl substituents, along with the investigation of individual enantiomers, represents advanced strategies in medicinal chemistry synthesis aimed at optimizing the pharmacological profile of this class of purine derivatives Current time information in Campbell County, US..
Advanced Analytical and Computational Methodologies in Carsatrin Research
Chromatographic and Spectrometric Techniques for Compound Characterization and Purity Assessment
Chromatographic and spectroscopic methods are fundamental in the analysis of Carsatrin, providing essential data on its identity, purity, and potential degradation pathways. These techniques enable the separation of this compound from impurities and the elucidation of its molecular structure.
High-Performance Liquid Chromatography (HPLC) for Degradation and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is particularly valuable for degradation and impurity profiling. Stability-indicating HPLC methods are developed and validated to assess the stability of drug substances and products under various stress conditions, such as hydrolysis, oxidation, and thermal degradation. scitoys.comctdbase.org Forced degradation studies, where a compound is subjected to exaggerated environmental conditions, are performed to generate potential degradation products. scitoys.comctdbase.org HPLC is then used to separate these degradation products from the parent compound, allowing for the assessment of the method's ability to indicate stability. scitoys.comctdbase.org Peak purity assessments using techniques like Photo Diode Array (PDA) detection are often integrated into HPLC methods to ensure that the detected peaks correspond to a single compound and are not coeluting with impurities. scitoys.com Orthogonal chromatographic conditions can also be employed to further investigate peak purity and improve the resolution of impurities. scitoys.com
Mass Spectrometry (MS) and Coupled Techniques (LC-MS, GC-MS)
Mass Spectrometry (MS) is an indispensable tool for determining the mass-to-charge ratio (m/z) of molecules, providing crucial information for compound identification and structural analysis. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), MS becomes a powerful hyphenated technique capable of separating complex mixtures before mass analysis. LC-MS is particularly suitable for analyzing polar and non-volatile compounds, which are often encountered in pharmaceutical research, including potential degradation products or metabolites of this compound. GC-MS, on the other hand, is typically used for volatile and thermally stable compounds. These coupled techniques are extensively used in the analysis of complex biological samples and for the identification and characterization of impurities and degradation products. LC-MS/MS (tandem mass spectrometry) offers enhanced specificity and is considered a gold standard in quantitative analysis in clinical laboratories.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are spectroscopic techniques vital for the structural elucidation and characterization of organic compounds like this compound. IR spectroscopy provides information about the functional groups present in a molecule based on the vibrations of chemical bonds when exposed to infrared light. Different functional groups absorb IR light at characteristic frequencies, creating a unique spectral fingerprint. NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule. By analyzing the chemical shifts, splitting patterns, and integrals of signals in NMR spectra, researchers can deduce the complete structure of a compound. Both IR and NMR spectroscopy are frequently used in conjunction with mass spectrometry to confirm the structure of synthesized compounds and to identify unknown impurities or degradation products.
In Vitro and Ex Vivo Pharmacological Assay Systems
In vitro and ex vivo pharmacological assay systems are essential for evaluating the biological activity and mechanisms of action of this compound in controlled laboratory settings. These systems allow researchers to study the effects of this compound on isolated tissues, organs, or cells, minimizing the complexities of in vivo studies.
Isolated Organ Preparations (e.g., Langendorff Heart Model)
Isolated organ preparations, such as the Langendorff perfused heart model, are valuable ex vivo systems used to study the effects of compounds on organ function. The Langendorff technique involves perfusing the coronary arteries of an isolated heart with an oxygenated nutrient solution, allowing for the assessment of various cardiac parameters like heart rate, contractile force, and coronary flow under controlled conditions. This model enables researchers to investigate the direct effects of this compound on the heart without the influence of systemic factors. The Langendorff preparation has been widely used in pharmacological and physiological studies to assess the effects of various agents on myocardial function.
Computational Chemistry Approaches for Mechanistic and Design Insights
Computational chemistry plays a vital role in modern drug discovery and chemical research, offering powerful tools to model molecular behavior, predict interactions, and guide the design of novel compounds. In the context of this compound and related cardiotonic agents, these methods are employed to elucidate binding mechanisms, analyze structural features, and predict biological activity ctdbase.orgjinpanlab.com.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to study the interaction between a ligand (such as this compound) and its biological target (e.g., the cardiac sodium channel). These methods predict the preferred binding orientation (pose) of the ligand within the target's binding site and estimate the binding affinity. This compound is known to affect the kinetics of the cardiac sodium channel (Nav1.5) scitoys.comnih.govmedchemexpress.com. While specific detailed docking studies of this compound with Nav1.5 were not extensively detailed in the provided snippets, molecular docking is a standard approach for investigating such ligand-channel interactions. One study, exploring drug repurposing for SARS-CoV-2, included this compound in a docking simulation against a viral protein, illustrating the application of this technique to the compound in different research contexts. The simulation involved a Monte Carlo minimization protocol to perturb ligand position and orientation and a scoring function considering various interactions like electrostatics, hydrogen bonding, and van der Waals forces.
Quantitative Structure-Activity Relationship (QSAR) Development for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning models that correlate the structural or physicochemical properties of a set of compounds with their biological activity. QSAR models can be used to predict the activity of new, untested compounds and to identify the structural features that are important for activity. Research on compounds related to this compound, particularly in the context of cardiotonic agents and toxicity prediction, has involved QSAR modeling ctdbase.org. These models evaluate physicochemical properties and attempt to relate them to biological activities. Extensive structure-activity relationship (SAR) studies were conducted on purine (B94841) derivatives, leading to the identification of this compound as the best compound in a series, highlighting the importance of understanding the link between chemical structure and biological effect nih.govmedchemexpress.comctdbase.org.
Theoretical Frameworks for Multi-Target Drug Design
Traditional drug design often focuses on optimizing a compound's activity against a single biological target. However, many diseases are complex and may benefit from interventions that modulate multiple targets simultaneously. Theoretical frameworks for multi-target drug design explore strategies for designing compounds that can interact with multiple relevant targets with desired affinities and effects. The concept of designing new generations of cardioprotective agents with a multitarget mechanism of action within a generalized pharmacophore model has been proposed, which is relevant to the field where this compound was developed ctdbase.org. This involves analyzing the structure-action relationship within classes of compounds to guide the design of agents with broader therapeutic profiles ctdbase.org.
Emerging Technologies in Data Analysis and Compound Development
The landscape of chemical research and drug discovery is being transformed by emerging technologies, particularly in the areas of data analysis and the application of artificial intelligence and machine learning.
Application of Artificial Intelligence and Machine Learning in Chemical Research
Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being applied across various stages of chemical research, from reaction prediction and synthesis planning to compound property prediction and virtual screening. These technologies can analyze large datasets to identify complex patterns and make predictions that are difficult to discern with traditional methods. While direct applications of AI and ML specifically to this compound research were not detailed in the provided snippets, these technologies have the potential to accelerate the discovery and optimization of compounds with desired properties. Examples of AI/ML applications in chemical and medical research include the identification of confusable drug names and general advancements in medicine. In the broader context of drug discovery, AI and ML can be used to analyze high-throughput screening data, build predictive models for activity and ADMET properties, and even generate novel molecular structures. For compounds like this compound, AI/ML could potentially be applied to analyze SAR data more comprehensively, predict interactions with a wider range of cardiac ion channels to assess selectivity, or optimize structural modifications for improved efficacy or reduced off-target effects.
Research Directions and Potential Applications in Cardiovascular Science
Investigation as a Selective Cardiotonic Agent
Research has explored Carsatrin's activity as a positive inotropic agent, meaning it increases the force of muscular contraction, particularly in the heart. Studies involving purine (B94841) derivatives, including this compound (identified as compound 17 in some research), have shown selective oral activity as a positive inotrope in in vivo studies. researchgate.netnih.govresearchgate.net These compounds, particularly thioether-linked derivatives, demonstrated superiority over their oxygen and nitrogen isosteres. nih.govresearchgate.net The substitution of electron-withdrawing groups on the benzhydryl moiety of these agents was found to increase potency. nih.govresearchgate.net
This compound's mechanism of action as a positive inotrope is presumed to involve affecting the kinetics of the cardiac sodium channel, drawing an analogy to the prototypic agent DPI 201-106. nih.govresearchgate.net This mechanism is consistent with its observed high selectivity for increasing contractile force (dP/dt) without significantly affecting blood pressure or heart rate. nih.govresearchgate.net
In studies using guinea pig ventricular myocytes, the racemate of this compound (RWJ 24517) and its (S)-enantiomer showed a dramatic effect on increasing peak sodium current (I(Na)) and slowing its decay rate, leading to a large steady-state current. patsnap.com Neither the racemate nor the (S)-enantiomer affected the fast time constant for I(Na) decay, but both significantly increased the slow time constant and the proportion of I(Na) decaying at the slow rate. patsnap.com
Based on these findings, this compound (compound 17) was selected as a potential development candidate for its selective positive inotropic activity. nih.govresearchgate.net
Exploration of Antiarrhythmic Potential
This compound has also been explored for its potential antiarrhythmic properties. targetmol.comtargetmol.com It is described as a purinylpiperazine derivative used as both a cardiotonic and antiarrhythmic agent. targetmol.comtargetmol.com Research examining the effects of the racemate RWJ 24517 (this compound) and its enantiomers on guinea pig ventricular myocytes investigated their impact on action potential duration, sodium current (I(Na)), and delayed rectifier potassium current (I(K)). patsnap.com While RWJ 24517 prolonged action potential duration, this effect could not be solely attributed to the suppression of either the rapid (I(Kr)) or slow (I(Ks)) components of I(K), although a reduction in I(Kr) was observed at higher concentrations. patsnap.com
The study noted a use-dependent decrease of peak I(Na) at higher concentrations (3-10 µM) for both the racemate and the (S)-enantiomer, likely resulting from a slowing of both fast and slow rates of recovery from inactivation. patsnap.com
Research into Enhanced Drug Delivery Systems
Research into enhanced drug delivery systems for various pharmaceutically active substances, including mentions of this compound in lists of such compounds, highlights the broader efforts in improving drug administration. googleapis.comgoogleapis.comgoogle.com While specific research on this compound within novel drug delivery systems is not detailed in the provided snippets, the general principles and approaches in this field are relevant for potentially improving the delivery of compounds like this compound.
Development of Controlled Release Formulations
Controlled release formulations aim to deliver a drug over an extended period. Various technologies are being explored for this purpose, including polymer coatings, hydrogels, polymer foams, and osmotic pressure systems. googleapis.comgoogle.com Research also focuses on developing prodrugs to improve physicochemical, biopharmaceutical, and pharmacokinetic properties, including controlling or extending drug release. googleapis.comgoogle.com
Approaches to controlled release include incorporating water-soluble pharmaceutically active organic compounds into small particulates with a core and a surrounding membrane to delay dissolution and provide extended release. google.com Another technique involves dual retard mechanisms combining matrix and reservoir formulations to control the release of high solubility active ingredients. google.com These methods aim to achieve a more consistent drug concentration over time. epo.org
Strategies for Biologically Active Agent Delivery
Strategies for delivering biologically active agents encompass various methods designed to get the agent to its target location effectively. This includes the use of lipids to improve the delivery of biologically active agents, potentially enhancing pharmacokinetics and cellular uptake. google.com Nanochannel delivery devices are also being developed as implantable systems capable of delivering therapeutic agents in a controlled manner, aiming for continuous passive drug release profiles. epo.orgnasa.gov These advancements in drug delivery systems could potentially be applied to optimize the delivery of compounds like this compound for cardiovascular applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
